(Pentafluorophenyl)phosphorimidic triazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pentafluorophenyl)phosphorimidic triazide is a chemical compound with the molecular formula C6F5N10P It is characterized by the presence of a pentafluorophenyl group attached to a phosphorimidic triazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Pentafluorophenyl)phosphorimidic triazide typically involves the reaction of pentafluorophenylphosphorodichloridate with sodium azide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (Pentafluorophenyl)phosphorimidic triazide undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in organic solvents at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired redox transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphorimidic triazide derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(Pentafluorophenyl)phosphorimidic triazide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce azide groups into molecules, facilitating the formation of new compounds.
Biology: The compound’s azide groups can be used in bioconjugation reactions, allowing for the labeling and tracking of biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of (Pentafluorophenyl)phosphorimidic triazide involves the reactivity of its azide groups. These groups can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, including bioconjugation and material synthesis. The molecular targets and pathways involved depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Pentafluorophenyl azide: Similar in structure but lacks the phosphorimidic moiety.
Tris(pentafluorophenyl)borane: Shares the pentafluorophenyl group but has different chemical properties and applications.
Uniqueness: (Pentafluorophenyl)phosphorimidic triazide is unique due to the combination of the pentafluorophenyl group and the phosphorimidic triazide moiety. This combination imparts distinct reactivity and properties, making it valuable in specific scientific and industrial applications.
Eigenschaften
CAS-Nummer |
389868-04-6 |
---|---|
Molekularformel |
C6F5N10P |
Molekulargewicht |
338.10 g/mol |
IUPAC-Name |
triazido-(2,3,4,5,6-pentafluorophenyl)imino-λ5-phosphane |
InChI |
InChI=1S/C6F5N10P/c7-1-2(8)4(10)6(5(11)3(1)9)15-22(19-16-12,20-17-13)21-18-14 |
InChI-Schlüssel |
NPRCNOYVEKEZBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N=P(N=[N+]=[N-])(N=[N+]=[N-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.